molecular formula C12H18N4O2 B10972480 4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10972480
M. Wt: 250.30 g/mol
InChI Key: QMAXZURTHDHIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is an organic compound with the molecular formula C12H18N4O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclocondensation reaction of enaminodiketones with hydrazine derivatives. One common method includes the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its pyrazole ring structure distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

4-(cyclohexanecarbonylamino)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H18N4O2/c1-16-10(11(13)17)9(7-14-16)15-12(18)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,13,17)(H,15,18)

InChI Key

QMAXZURTHDHIAY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2CCCCC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.